molecular formula C13H15F3N2O3 B14849432 Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate CAS No. 1393570-79-0

Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Cat. No.: B14849432
CAS No.: 1393570-79-0
M. Wt: 304.26 g/mol
InChI Key: IIHHLSZZFPHWGE-UHFFFAOYSA-N
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Description

Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a formyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the formyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the formyl group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both the trifluoromethyl and formyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1393570-79-0

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

tert-butyl N-[[6-formyl-4-(trifluoromethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-9-4-8(13(14,15)16)5-10(7-19)18-9/h4-5,7H,6H2,1-3H3,(H,17,20)

InChI Key

IIHHLSZZFPHWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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